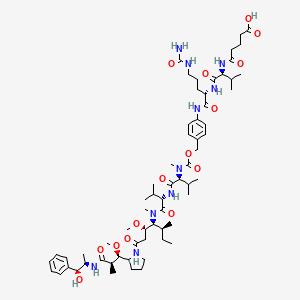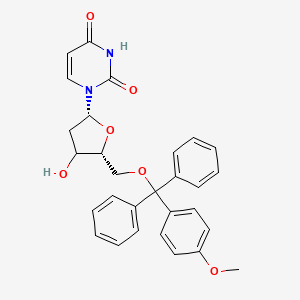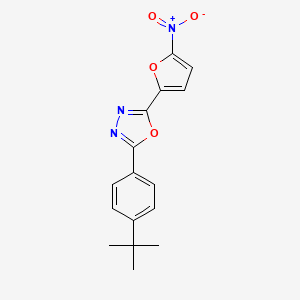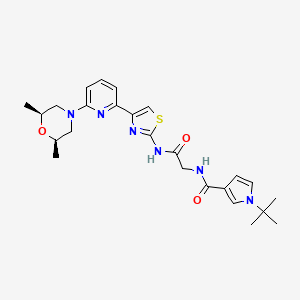
5,6alpha-Epoxy-5beta-cholestan-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterol 5beta,6beta-epoxide is an oxysterol, a derivative of cholesterol formed through the oxidation of the 5,6 double bond. This compound is one of the two diastereoisomers of cholesterol 5,6-epoxide, the other being cholesterol 5alpha,6alpha-epoxide. Cholesterol 5beta,6beta-epoxide has been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesterol 5beta,6beta-epoxide can be synthesized through the epoxidation of cholesterol using various oxidizing agents. Common methods include:
Oxidation with m-chloroperbenzoic acid (m-CPBA): This reaction typically occurs in a solvent such as dichloromethane at low temperatures to prevent side reactions.
Oxidation with hydrogen peroxide and acetic acid: This method is often used in the presence of a catalyst like sodium tungstate.
Industrial Production Methods: Industrial production of cholesterol 5beta,6beta-epoxide is less common due to its specific applications in research rather than large-scale industrial processes. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesterol 5beta,6beta-epoxide undergoes several types of chemical reactions, including:
Hydration: Catalyzed by cholesterol-5,6-epoxide hydrolase, converting it to cholestane-3beta,5alpha,6beta-triol.
Reduction: Using reducing agents like lithium aluminum hydride to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions:
Hydration: Typically involves aqueous conditions with the enzyme cholesterol-5,6-epoxide hydrolase.
Reduction: Conducted in anhydrous conditions with a strong reducing agent.
Substitution: Requires nucleophiles such as amines or thiols under basic conditions.
Major Products:
Cholestane-3beta,5alpha,6beta-triol: Formed through hydration.
Various substituted cholestane derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Cholesterol 5beta,6beta-epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular processes and its effects on cell membranes.
Medicine: Studied for its potential involvement in diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
Cholesterol 5beta,6beta-epoxide exerts its effects primarily through its interaction with cellular membranes and enzymes. The compound can be metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3beta,5alpha,6beta-triol, which can further participate in various metabolic pathways. The epoxide group allows it to react with nucleophiles, potentially leading to the formation of bioactive compounds that can influence cellular functions .
Comparaison Avec Des Composés Similaires
Cholesterol 5alpha,6alpha-epoxide: Another diastereoisomer of cholesterol 5,6-epoxide with similar chemical properties but different biological activities.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position, known for its role in atherosclerosis.
24(S)-Hydroxycholesterol: A cholesterol metabolite involved in brain cholesterol homeostasis.
Uniqueness: Cholesterol 5beta,6beta-epoxide is unique due to its specific formation pathway and its distinct biological effects compared to other oxysterols. Its stability and reactivity make it a valuable compound for studying cholesterol metabolism and its implications in health and disease .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(1S,2R,5S,7S,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
Clé InChI |
PRYIJAGAEJZDBO-YHMDZATGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)





![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)





